Halopéride

Vue d'ensemble

Description

Le halopemide est un agent psychotrope structurellement apparenté à la classe des neuroleptiques butyrophénones. Contrairement aux neuroleptiques traditionnels, le halopemide présente des propriétés pharmacologiques uniques, ce qui en fait un candidat prometteur pour le traitement des psychoses caractérisées par l'autisme, le retrait émotionnel ou l'apathie .

Applications De Recherche Scientifique

Halopemide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Halopemide is a potent inhibitor of Phospholipase D (PLD) . PLD is a key enzyme for the production of phosphatidic acid, a lipid second messenger . The IC50 values for human PLD1 and PLD2 are 220 and 310 nM, respectively .

Mode of Action

Halopemide exerts its effects through its strong antagonism of the dopamine receptor, particularly within the mesolimbic and mesocortical systems of the brain . It inhibits the activity of PLD, thereby reducing the production of phosphatidic acid .

Biochemical Pathways

Phosphatidic acid, the product of the PLD pathway, is involved in both G protein-coupled receptor and receptor tyrosine kinase signal transduction networks . By inhibiting PLD, Halopemide disrupts these signaling pathways, potentially affecting a wide range of cellular processes.

Result of Action

Halopemide’s inhibition of PLD and antagonism of dopamine receptors can lead to a variety of molecular and cellular effects. For instance, it has been suggested that Halopemide may be effective in the treatment of psychosis characterized by autism . Additionally, it has been observed to have energizing and activating effects in patients with various psychiatric disorders .

Analyse Biochimique

Biochemical Properties

Halopemide is a dopamine receptor antagonist and a phospholipase D2 inhibitor . It may be used to identify inhibitors of human PLD2 using an in vitro biochemical assay . It is also inhibitory at benzodiazepine binding sites .

Cellular Effects

Halopemide has been reported to affect a large number of cell biological functions including virtually all types of vesicular trafficking and cytoskeletal organization . It has been shown to affect platelet activation, the response to cardiac ischemia, viral infection, neurodegenerative disease, and cancer .

Molecular Mechanism

Halopemide exerts its effects at the molecular level through its antagonistic action on dopamine receptors and inhibitory action on phospholipase D2 . It may also inhibit benzodiazepine binding sites .

Temporal Effects in Laboratory Settings

The effects of Halopemide have been observed over time in laboratory settings. The distribution profile of Halopemide does not change significantly up to 4 hours . The percentage of unaltered Halopemide in the brain levels down gradually .

Dosage Effects in Animal Models

In animal models, acute dyskinesias, a neuroleptic-induced acute extrapyramidal syndrome, were elicited in squirrel monkeys by Halopemide (10 mg/kg) . The dyskinesias were virtually indistinguishable from those caused by a standard behaviorally equivalent dose of haloperidol .

Metabolic Pathways

Halopemide is involved in the metabolic pathways of phospholipase D (PLD). PLD enzymes catalyze the hydrolysis of the diester bond of phospholipids to generate phosphatidic acid and the free lipid headgroup, choline . PLD1 and PLD2 are highly selective for phosphatidylcholine (PC), and in all cases, the water-soluble product of these PLD activities is choline .

Transport and Distribution

Halopemide is evenly distributed over the brain, except for the septum and striae medullares being regions of a higher concentration . The low penetration into the brain is probably not due to intensive binding to plasma proteins .

Subcellular Localization

Subcellular distribution experiments show that in the caudate nucleus, Halopemide is far less particle-bound than are the neuroleptic agents . This suggests that Halopemide may have a different subcellular localization compared to other neuroleptic agents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de halopemide implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le processus peut impliquer l'utilisation de réacteurs à grande échelle, de systèmes à écoulement continu et de techniques de purification avancées pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le halopemide subit diverses réactions chimiques, notamment :

Oxydation : Le halopemide peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le halopemide en ses formes réduites.

Substitution : Le halopemide peut subir des réactions de substitution, en particulier au niveau du fragment fluorobenzamide.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du halopemide, tels que des oxydes, des formes réduites et des analogues substitués .

Applications de la recherche scientifique

Le halopemide a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le halopemide exerce ses effets principalement par l'inhibition de la phospholipase D et l'antagonisme des récepteurs de la dopamine. En inhibant la phospholipase D, le halopemide perturbe la production d'acide phosphatidique, un lipide de signalisation clé impliqué dans divers processus cellulaires. De plus, son action antagoniste sur les récepteurs de la dopamine module l'activité des neurotransmetteurs, contribuant à ses effets psychotropes .

Comparaison Avec Des Composés Similaires

Composés similaires

Halopéridol : Un neuroleptique traditionnel avec un fort antagonisme des récepteurs de la dopamine, mais un risque plus élevé d'induire le parkinsonisme.

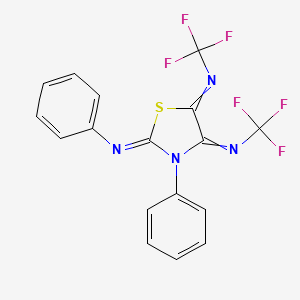

FIPI (5-fluoro-2-indolyl dés-chlorohalopemide) : Un analogue du halopemide avec une puissance accrue contre la phospholipase D2 et aucune activité inhibitrice sur les récepteurs de la dopamine.

Unicité

Le halopemide est unique en sa capacité à inhiber la phospholipase D tout en agissant également comme un antagoniste des récepteurs de la dopamine. Cette double action en fait un composé précieux pour la recherche et les applications thérapeutiques, en particulier dans le traitement des troubles psychiatriques sans les effets secondaires généralement associés aux neuroleptiques traditionnels .

Propriétés

IUPAC Name |

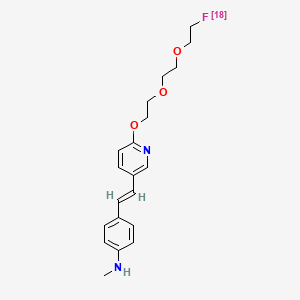

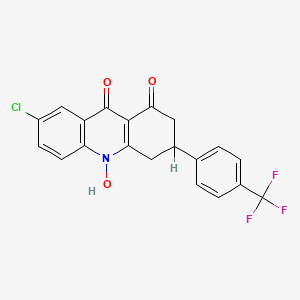

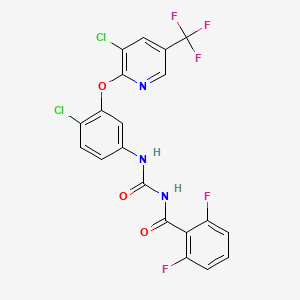

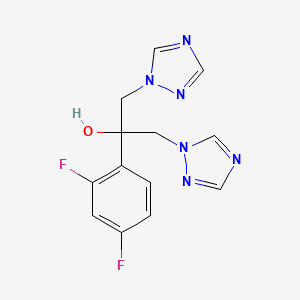

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHPRWLFLUBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208561 | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-65-1 | |

| Record name | Halopemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halopemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59831-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q28TV0ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.